5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3,4,5-trimethoxybenzyl chloride and an appropriate catalyst.
Formation of the Oxolane Ring: The oxolane ring can be synthesized by reacting the intermediate with an epoxide under basic conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the benzodioxole ring, using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy groups, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Sodium hydride
Major Products
Oxidation: Formation of carboxylic acids or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of ethers or other substituted derivatives
Scientific Research Applications
5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Podophyllotoxin: Shares a similar benzodioxole structure and exhibits anti-cancer properties.
Combretastatin: Contains a trimethoxyphenyl group and is known for its anti-cancer activity.
Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.
Uniqueness
5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole is unique due to its combination of a benzodioxole ring and a trimethoxyphenyl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
73465-38-0 |
---|---|
Molecular Formula |
C22H26O6 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole |
InChI |
InChI=1S/C22H26O6/c1-23-20-9-15(10-21(24-2)22(20)25-3)7-17-12-26-11-16(17)6-14-4-5-18-19(8-14)28-13-27-18/h4-5,8-10,16-17H,6-7,11-13H2,1-3H3 |
InChI Key |
VJMJISPSGHVBBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2COCC2CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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